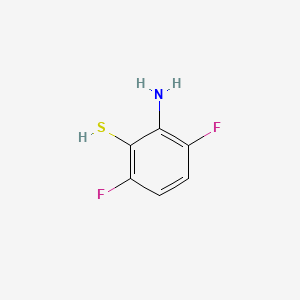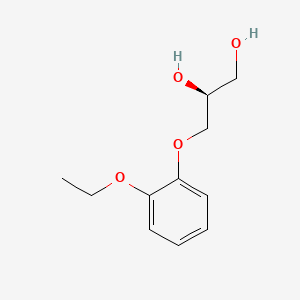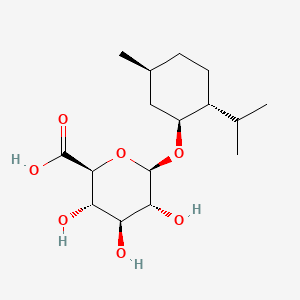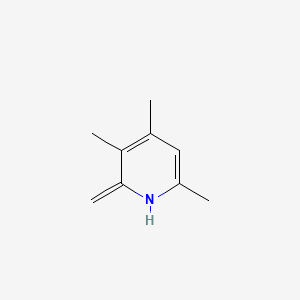
Firocoxib-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Firocoxib-d4, also known as ML 1785713-d4, is the deuterium labeled Firocoxib . Firocoxib (ML 1785713) is a potent, selective, and orally active COX-2 inhibitor with an IC50 of 0.13 μM . It shows 58-fold more selectivity for COX-2 than COX-1 (IC50 of 7.5 μM) . Firocoxib has anti-inflammatory effects .
Molecular Structure Analysis
The molecular weight of this compound is 340.43 . The molecular formula is C17H16D4O5S . The structure of this compound is similar to that of Firocoxib, but with deuterium (D) replacing some of the hydrogen atoms .
Wissenschaftliche Forschungsanwendungen
Veterinary Medicine: Safety Assessment in Horses
Firocoxib ist ein nicht-steroidales Antiphlogistikum (NSAID), das speziell für die Veterinärmedizin entwickelt wurde. Es hemmt selektiv das Cyclooxygenase-2-Enzym (COX-2). Eine Studie wurde durchgeführt, um die Auswirkungen von oralem Firocoxib auf gesunde Pferde zu untersuchen. Das Medikament verursachte keine nachteiligen Auswirkungen auf die Magenschleimhaut. Es reduziert jedoch geringfügig die Blutgerinnung, was unerwartet war, da das Medikament eigentlich die Gerinnung fördern sollte. Insgesamt wurde Firocoxib als sicher für Pferde eingestuft und kann zur Behandlung von Entzündungen bei diesen Tieren eingesetzt werden .
Veterinary Oncology: Potential Neoadjuvant Treatment in Canine Mammary Cancer
Firocoxib wurde als potenzielle neoadjuvante Behandlung bei Hunden mit triple-negativen Mammakarzinomen untersucht. Der Artikel zeigt die Induktion von Apoptose im Zusammenhang mit der Cox2-Inhibition in vitro und liefert relevante Informationen, die den Einsatz von Firocoxib bei Hunden mit Mammakarzinomen und sein Potenzial als adjuvante Therapie unterstützen .
Reproductive Medicine in Horses
In Bezug auf die Fortpflanzung führte die Wirkung von Firocoxib zu einer Abnahme der Entzündung im Zusammenhang mit Placentitis und zu einer erhöhten Ovulation, insbesondere wenn es verwendet wurde, um Entzündungen nach der Zucht während der periovulatorischen Phase bei Stuten zu lindern .
Wirkmechanismus
Target of Action
Firocoxib-d4, like its parent compound Firocoxib, is a selective non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the production of inflammatory mediators in the body .
Mode of Action
This compound acts by inhibiting the COX-2 enzyme, thereby reducing the production of inflammatory mediators . This selective inhibition of COX-2 over COX-1 (which is involved in the production of prostaglandins for maintenance of physiological functions) is what gives this compound its anti-inflammatory properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, this compound reduces the conversion of arachidonic acid into prostaglandin H2, a precursor for other prostaglandins and thromboxanes that are involved in inflammation and pain .
Pharmacokinetics
It has been found to have a half-life of approximately 7.8 to 9.12 hours . The mean maximum concentration (Cmax) and time to Cmax were 0.16 µg/mL and 3.81 hours, respectively . The oral bioavailability was determined to be 70.3% . These properties may vary for this compound due to the presence of deuterium atoms.
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain. By selectively inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain .
Action Environment
Studies have shown that deuterium substitution in drug molecules can affect their pharmacokinetic and metabolic profiles Therefore, factors such as temperature, pH, and the presence of other substances could potentially influence the action, efficacy, and stability of this compound
Safety and Hazards
Firocoxib-d4, like Firocoxib, is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . It is recommended to obtain, read, and follow all safety instructions before use .
Zukünftige Richtungen
Firocoxib, the non-deuterated version of Firocoxib-d4, is currently approved for veterinary use in dogs and horses . Recently, the U.S. Food and Drug Administration approved the first generic Firocoxib chewable tablets for dogs . This could potentially open up new avenues for the development and approval of generic this compound medications in the future .
Biochemische Analyse
Biochemical Properties
Firocoxib-d4, like its parent compound Firocoxib, is a selective inhibitor of the COX-2 enzyme . This enzyme plays a crucial role in the production of prostaglandins, biologically active compounds that mediate various physiological processes, including inflammation . By selectively inhibiting COX-2, this compound can reduce inflammation without the adverse effects associated with the inhibition of COX-1, another isoform of the enzyme .
Cellular Effects
This compound’s primary cellular effect is the reduction of inflammation. It achieves this by inhibiting the COX-2 enzyme, which is primarily expressed during inflammatory states . This inhibition blocks the synthesis of prostaglandins, thereby mitigating the inflammatory response .
Molecular Mechanism
The molecular mechanism of this compound involves the selective inhibition of the COX-2 enzyme . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Dosage Effects in Animal Models
The recommended dosage of Firocoxib for intravenous administration in horses is 0.04 mg/lb (0.09 mg/kg) of body weight once daily for up to 5 days
Metabolic Pathways
This compound is likely involved in the arachidonic acid metabolism pathway, similar to Firocoxib . This pathway involves the conversion of arachidonic acid to various eicosanoids, including prostaglandins, via the action of COX enzymes .
Transport and Distribution
These transporters are transmembrane proteins that control the disposition of various endogenous and exogenous compounds, including drugs .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role as a COX-2 inhibitor, it is likely to be found wherever the COX-2 enzyme is present. COX-2 is typically located in the endoplasmic reticulum and nuclear envelope .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Firocoxib-d4 involves the introduction of four deuterium atoms into the Firocoxib molecule. This can be achieved through a series of chemical reactions that selectively replace four hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Firocoxib", "Deuterium oxide", "Sodium borohydride", "Deuterated acetic acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Firocoxib is reacted with deuterated acetic acid in the presence of sodium hydroxide to selectively replace one hydrogen atom with a deuterium atom.", "Step 2: The resulting product is then reacted with deuterium oxide and sodium borohydride to replace a second hydrogen atom with a deuterium atom.", "Step 3: The product from step 2 is then reacted with deuterium oxide and sodium borohydride again to replace a third hydrogen atom with a deuterium atom.", "Step 4: Finally, the product from step 3 is reacted with deuterium oxide and sodium borohydride for a third time to replace the fourth and final hydrogen atom with a deuterium atom.", "Step 5: The resulting product is Firocoxib-d4, which can be purified and isolated using standard methods such as column chromatography." ] } | |
CAS-Nummer |
1325700-11-5 |
Molekularformel |
C17H20O5S |
Molekulargewicht |
340.426 |
IUPAC-Name |
5,5-dimethyl-4-(4-methylsulfonylphenyl)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]furan-2-one |
InChI |
InChI=1S/C17H20O5S/c1-17(2)14(12-6-8-13(9-7-12)23(3,19)20)15(16(18)22-17)21-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3/i4D2,5D2 |
InChI-Schlüssel |
FULAPETWGIGNMT-CQOLUAMGSA-N |
SMILES |
CC1(C(=C(C(=O)O1)OCC2CC2)C3=CC=C(C=C3)S(=O)(=O)C)C |
Synonyme |
3-[(Cyclopropyl-d4)methoxy)]-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone; Equioxx-d4; Equixx-d4; Librens-d4; ML 1785713-d4; Previcox-d4; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)
